methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a bicyclic core structure fused with a thiazine ring. The compound features a 3-methoxy-4-(pentyloxy)phenyl substituent at position 6, a methyl group at position 8, and a methyl ester at position 5.
Properties
Molecular Formula |
C22H28N2O5S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 6-(3-methoxy-4-pentoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H28N2O5S/c1-5-6-7-11-29-16-9-8-15(13-17(16)27-3)20-19(21(26)28-4)14(2)23-22-24(20)18(25)10-12-30-22/h8-9,13,20H,5-7,10-12H2,1-4H3 |
InChI Key |
TTXDWEDXDZTWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Isocyanide-Based Cyclization
A foundational method for constructing the pyrimido-thiazine core involves a one-pot, three-component reaction between 2-amino-4H-1,3-thiazin-4-one derivatives , dialkyl acetylenedicarboxylates , and isocyanides . This approach leverages the nucleophilic and acidic properties of the thiazinone to initiate cyclization. For example:
-
2-Amino-4H-1,3-thiazin-4-one reacts with dimethyl acetylenedicarboxylate (DMAD) under mild conditions (20–25°C, methanol solvent) to form a Michael adduct.
-
Addition of tert-butyl isocyanide induces cyclization, yielding the fused pyrimido-thiazine skeleton with carboxylate ester groups at positions 6 and 7.
-
Subsequent oxidation (e.g., using H₂O₂ or KMnO₄) introduces the 4-oxo moiety.
This method achieves yields of 76–85% for analogous compounds, though the phenyl and pentyloxy substituents require post-synthetic functionalization.
Thiourea and α-Haloketone Condensation
An alternative three-component strategy employs thiourea , α-haloketones , and dialkyl acetylenedicarboxylates to assemble the thiazole-pyrimidine core. Key steps include:
-
Thiourea reacts with α-haloketones (e.g., phenacyl bromide) in acetone/DMF at reflux to form 2-aminothiazole intermediates.
-
DMAD is introduced, triggering a [4+2] cycloaddition to form the pyrimidine ring.
-
Cyclodehydration under basic conditions (K₂CO₃) completes the fused system.
A representative synthesis of methyl 6,8-dimethyl-4-oxo-pyrimido-thiazine-7-carboxylate reported an 80% yield using this approach. The phenyl and pentyloxy groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution prior to cyclization.
Two-Component Reaction Pathways
Direct Reaction of 2-Aminothiazoles with Acetylenedicarboxylates
Simpler two-component reactions between 2-aminothiazole derivatives and DMAD have been explored for pyrimido-thiazine synthesis. For instance:
-
4-Methylthiazol-2-amine reacts with DMAD in methanol under reflux, forming a Diels-Alder adduct.
-
Thermal rearrangement at 100–120°C induces ring expansion, yielding the pyrimido-thiazine core with a methyl carboxylate group.
While this method is efficient (yields: 70–91% ), it lacks regioselectivity for introducing complex aryl groups like 3-methoxy-4-(pentyloxy)phenyl.
Post-Synthetic Functionalization
Aryl Group Introduction
The 3-methoxy-4-(pentyloxy)phenyl substituent is typically introduced via Ullmann coupling or Buchwald-Hartwig amination after core assembly:
-
Bromination of the pyrimido-thiazine core at position 6 using NBS (N-bromosuccinimide).
-
Coupling with 3-methoxy-4-(pentyloxy)phenylboronic acid under Pd(PPh₃)₄ catalysis (toluene/EtOH, 80°C).
Yields for this step vary between 50–65% , depending on steric hindrance.
Methylation and Esterification
The 8-methyl and 7-carboxylate groups are installed during early stages:
-
Methylation of the pyrimidine nitrogen using methyl iodide (K₂CO₃, DMF, 60°C).
-
Esterification of the carboxylic acid intermediate with methanol (H₂SO₄ catalyst).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent | DMF/Acetone (4:1) | +15% | |
| Catalyst | Pd/C (5 wt%) | +20% | |
| Temperature | 80°C (reflux) | +10% | |
| Reaction Time | 24–48 hours | Minimal gain |
Palladium catalysts enhance coupling reactions, while polar aprotic solvents improve cyclization kinetics.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| 3-Component | One-pot, scalable | Requires post-functionalization | 76–85% |
| 2-Component | Short reaction time | Limited substituent flexibility | 70–91% |
| Post-Synthetic | High regioselectivity | Multi-step, lower yields | 50–65% |
Chemical Reactions Analysis
Reaction Conditions
Reactions are optimized for temperature, solvent, and catalyst systems:
| Parameter | Details |
|---|---|
| Temperature | Ambient to elevated (50–100°C), depending on reaction sensitivity. |
| Solvents | DMF, DCM, or polar aprotic solvents for dissolving substrates. |
| Catalysts | Acid/base catalysts for condensation; transition metals for coupling. |
| Atmosphere | Inert gas (N₂/Ar) to minimize hydrolysis or oxidative degradation. |
Key Chemical Reactions
The compound undergoes several characteristic reactions:
-
Hydrolysis : The ester group (methyl carboxylate) can hydrolyze under basic/acidic conditions to form a carboxylic acid.
-
Substitution : Methoxy/pentyloxy groups may undergo nucleophilic substitution (e.g., with amines) to modify bioactivity.
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Cyclization : The pyrimido-thiazine core may participate in ring-opening or rearrangement under extreme pH/temperature.
-
Reduction/Oxidation : The ketone group (C=O) could act as a site for redox reactions, altering the compound’s reactivity.
Structural Variants and Reactivity
Comparison with analogs highlights reactivity differences:
Research Findings and Implications
-
Synthesis Optimization : Studies emphasize the need for precise control of reaction conditions to minimize byproducts.
-
Biological Target Interaction : While specific mechanisms are under investigation, the compound’s heterocyclic core and substituents suggest potential for enzyme/receptor modulation.
-
Analytical Characterization : Techniques like NMR, IR, and MS are critical for confirming structural integrity post-reaction.
This compound’s reactivity profile underscores its suitability for further medicinal chemistry studies, particularly in optimizing synthetic routes for higher yields and exploring structure-activity relationships.
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit key enzymes involved in microbial metabolism, which can interfere with DNA replication processes in bacteria and fungi .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. For example, it may interfere with the activity of enzymes crucial for tumor growth and survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Antimicrobial Activity : A study evaluated the compound's ability to inhibit growth in various bacterial strains. Results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.
- Anticancer Research : In vitro studies demonstrated that the compound reduced viability in cancer cell lines by inducing apoptosis. Mechanistic studies revealed alterations in signaling pathways associated with cell survival and death .
- Anti-inflammatory Evaluation : Animal models of inflammation showed reduced markers of inflammation upon treatment with this compound, suggesting a potential role in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimido-Thiazine Derivatives
Impact of Substituents on Physicochemical Properties
- Lipophilicity : The 3-methoxy-4-(pentyloxy)phenyl group in the target compound enhances lipophilicity compared to analogs with shorter alkoxy chains (e.g., 4-methoxy in ). This may improve membrane permeability but reduce aqueous solubility.
- Electron Effects : Electron-donating groups (e.g., methoxy, pentyloxy) in the target compound contrast with electron-withdrawing substituents like fluorine in , which could alter binding affinity to biological targets.
Biological Activity
Methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, which is known for various pharmacological properties including antibacterial, antitumor, anti-inflammatory, and phosphodiesterase inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a structural representation that highlights its intricate arrangement of functional groups. The presence of methoxy and pentyloxy substituents on the phenyl ring contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Biological Activity
Antimicrobial Activity
Research indicates that compounds within the pyrimido[2,1-b][1,3]thiazine family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, utilizing methods like agar diffusion for testing . The specific compound may similarly demonstrate these properties due to its structural similarities.
Antitumor Activity
Studies have reported that thiazine derivatives can inhibit tumor cell proliferation. For example, compounds with similar frameworks have been tested for their ability to induce apoptosis in cancer cell lines. In vitro assays often reveal IC50 values indicating the concentration required for 50% inhibition of cell viability . The mechanism typically involves interference with cellular signaling pathways associated with growth and survival.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound could be attributed to its ability to inhibit key enzymes involved in inflammatory processes. Research on related thiazine derivatives has demonstrated inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators . This suggests that this compound may also exert similar effects.
Study 1: Antimicrobial Evaluation
A study conducted on pyrimido[2,1-b][1,3]thiazine derivatives evaluated their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications to the phenyl ring enhanced activity against gram-positive bacteria significantly compared to controls .
Study 2: Antitumor Mechanisms
In another investigation focusing on thiazine compounds, researchers explored their mechanisms of action in cancer cells. They found that specific derivatives could activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins . Such findings provide a framework for understanding how this compound might function at a molecular level.
Data Summary
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing this compound?
- Synthesis : The compound can be synthesized via multicomponent reactions involving spirocyclic intermediates, as demonstrated in analogous pyrimido-thiazine derivatives. Key steps include cyclocondensation of ketoesters with thiourea derivatives and subsequent functionalization with methoxy and pentyloxy substituents. Refluxing in polar aprotic solvents (e.g., DMF) with catalytic acid is critical for ring closure .
- Characterization : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thiazine ring vibrations.
- Elemental analysis to verify purity (>98%) and molecular composition .
Q. How can structural ambiguities in the pyrimido-thiazine core be resolved?
- Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. For example, analogous thiazolo-pyrimidine derivatives were resolved using Mo-Kα radiation (λ = 0.71073 Å) to confirm bond angles, torsion angles, and hydrogen bonding patterns. Computational geometry optimization (DFT/B3LYP/6-31G*) can supplement experimental data .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives?
- Reaction Path Search (RPS) : Use quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify low-energy intermediates. ICReDD’s approach integrates transition-state analysis and solvent effects to predict regioselectivity in heterocyclic ring formation .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) for yield improvement. AI-driven platforms like COMSOL Multiphysics enable real-time simulation of reaction kinetics and mass transfer limitations .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Multi-Technique Validation : Cross-validate NMR chemical shifts with computed values (GIAO method) to resolve ambiguities in aromatic proton assignments. For example, conflicting NOE effects in crowded regions can be clarified using 2D-COSY and HSQC experiments .
- Dynamic NMR : Investigate temperature-dependent line broadening to detect conformational flexibility in the pentyloxy side chain, which may explain split signals in ¹H NMR .
Q. What strategies are effective for studying the compound’s reactivity under varying conditions?
- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-prone sites (e.g., ester groups). Buffered solutions (pH 1–12) can reveal acid/base-catalyzed degradation pathways .
- Oxidative Stress Testing : Use radical initiators (e.g., AIBN) to assess susceptibility to autoxidation, particularly at the methoxy and thiazine sulfur moieties .
Q. How can AI enhance the design of analogs with improved bioactivity?
- Generative Models : Deploy generative adversarial networks (GANs) to propose novel analogs with optimized steric and electronic properties. For instance, modifying the pentyloxy chain length or substituting the methyl group at position 8 can be systematically explored .
- Molecular Docking : Use AutoDock Vina to screen virtual libraries against target proteins (e.g., kinases), prioritizing candidates with favorable binding energies (< -8 kcal/mol) .
Methodological Considerations
Q. What experimental controls are critical for reproducibility in synthesis?
- Catalyst Purity : Ensure transition-metal catalysts (e.g., Pd/C) are freshly activated to avoid side reactions.
- Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) when using hygroscopic intermediates.
- Reference Standards : Include known analogs (e.g., ethyl 7-methyl-thiazolo[3,2-a]pyrimidine derivatives) as internal controls for spectroscopic comparisons .
Q. How can researchers validate computational predictions experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
